molecular formula C12H17FN2O B3863925 N-[3-(dimethylamino)propyl]-2-fluorobenzamide

N-[3-(dimethylamino)propyl]-2-fluorobenzamide

Cat. No.: B3863925
M. Wt: 224.27 g/mol
InChI Key: XZHFSPOJZBPXBL-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-fluorobenzamide is an organic compound that features a benzamide core substituted with a fluorine atom at the 2-position and a 3-(dimethylamino)propyl group

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHFSPOJZBPXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-fluorobenzamide typically involves the following steps:

    Starting Materials: 2-fluorobenzoic acid and 3-(dimethylamino)propylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 3-(dimethylamino)propylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Nucleophilic Substitution: Substituted benzamides.

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

Chemistry

N-[3-(dimethylamino)propyl]-2-fluorobenzamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the dimethylamino group can improve the solubility and membrane permeability of the compounds.

Industry

In the material science industry, this compound is used in the development of polymers and coatings. Its ability to form stable amide bonds makes it useful in creating durable materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-fluorobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can participate in hydrogen bonding and van der Waals interactions, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]benzamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.

    N-[3-(dimethylamino)propyl]-4-fluorobenzamide: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.

    N-[3-(dimethylamino)propyl]-2-chlorobenzamide: Substitution of fluorine with chlorine can affect the compound’s reactivity and stability.

Uniqueness

N-[3-(dimethylamino)propyl]-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the dimethylamino group and the fluorine atom provides a balance of hydrophilicity and lipophilicity, making it a versatile compound in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(dimethylamino)propyl]-2-fluorobenzamide
Reactant of Route 2
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N-[3-(dimethylamino)propyl]-2-fluorobenzamide

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